molecular formula C19H18ClN3O2S B2421261 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone CAS No. 897479-64-0

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2421261
CAS No.: 897479-64-0
M. Wt: 387.88
InChI Key: CDOYZHVRTYIXHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of the compound was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The 1H-NMR spectrum showed peaks at δ, ppm: 2.92–2.84 m (3H), 3.96–3.64 m (8H), 4.89 s (1H), 7.48–7.26 m (7H, H arom), 7.87–7.85 m (1H, H arom) .


Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.88. More detailed physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) discussed the synthesis of amide derivatives related to (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone, which exhibited variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Activity

  • A study by Pancholia et al. (2016) on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showed that some derivatives displayed anti-mycobacterial potential against Mycobacterium tuberculosis, with low cytotoxicity (Pancholia et al., 2016).

Anticancer and Antituberculosis Studies

  • Research by Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives of (4-Chlorophenyl) cyclopropyl](piperazin-1-yl) methanone and tested them for in vitro anticancer and antituberculosis activities (Mallikarjuna, Padmashali, & Sandeep, 2014).

Novel Antidepressants with Dual Action

  • Martínez et al. (2001) synthesized new derivatives as potential antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter (Martínez et al., 2001).

Structural Characterization and Antibacterial Activity

  • Shahana and Yardily (2020) carried out the synthesis and structural characterization of novel compounds, including studies on their antibacterial activity using molecular docking (Shahana & Yardily, 2020).

Anti-HIV-2 Activity

  • Ashok et al. (2015) synthesized β-carboline derivatives, including those with piperazin-1-yl)methanone, which displayed selective inhibition of HIV-2 strain (Ashok et al., 2015).

Corrosion Inhibition in Mild Steel

  • Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the corrosion inhibition activity of novel organic inhibitors related to piperazin-1-yl methanone on mild steel in acidic medium (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Inhibitory Activity on Cancer Cell Lines

  • Lefranc et al. (2013) assessed the in vitro growth inhibitory activity of thiazoles, including compounds related to (4-Chloro-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, on various human cancer cell lines (Lefranc et al., 2013).

Safety and Hazards

The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL . The compound with RO5 violations exhibited almost no antibacterial activity .

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-14-5-2-4-13(12-14)18(24)22-8-10-23(11-9-22)19-21-17-15(20)6-3-7-16(17)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYZHVRTYIXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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